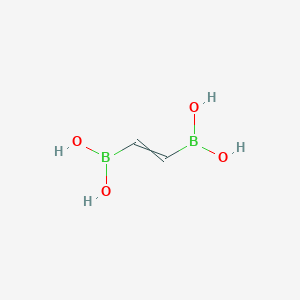
(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroid compound It is characterized by the presence of bromine at the 16th position and hydroxyl groups at the 3rd and 7th positions on the androst-5-en-17-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves multiple steps. One common method includes the introduction of the bromine atom at the 16th position through bromination reactions. The hydroxyl groups at the 3rd and 7th positions are typically introduced via hydroxylation reactions. The synthetic route may involve the use of reagents such as bromine, trifluoroborane, and N,N-dimethylformamide (DMF) in various reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the bromine atom may result in the formation of various substituted derivatives.
Scientific Research Applications
(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anti-cancer agent.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. The compound may bind to these receptors and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include the regulation of gene expression and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A steroid hormone with weak androgenic activity, similar in structure but lacking the bromine atom.
16alpha-Hydroxydehydroepiandrosterone: Another steroid with hydroxyl groups at similar positions but without the bromine substitution.
(3beta,16alpha)-13,28-epoxyoleanane-3,16-diol: A triterpenoid with hydroxyl groups at the 3rd and 16th positions, but with a different core structure.
Uniqueness
The presence of the bromine atom at the 16th position and the specific arrangement of hydroxyl groups make (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one unique. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
502848-93-3 |
|---|---|
Molecular Formula |
C19H27BrO3 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(3S,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1 |
InChI Key |
ZYIKAQWGAUTCMD-ZBZWUMDLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


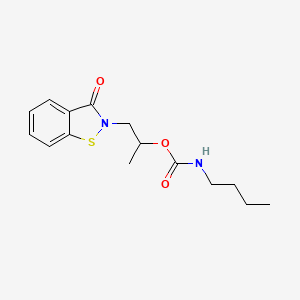
![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
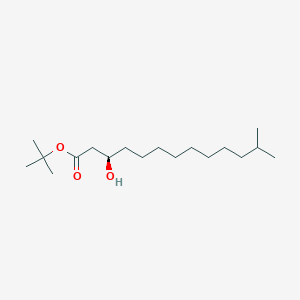
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
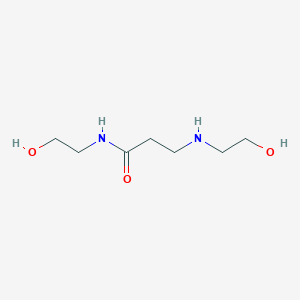
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
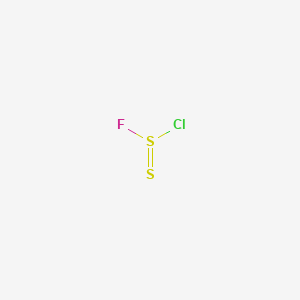
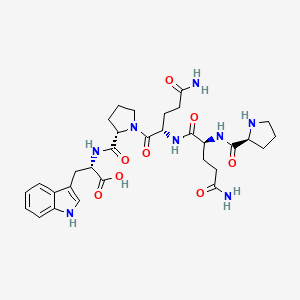
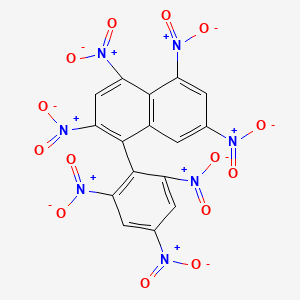
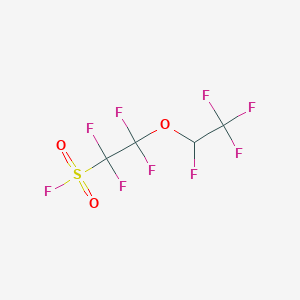
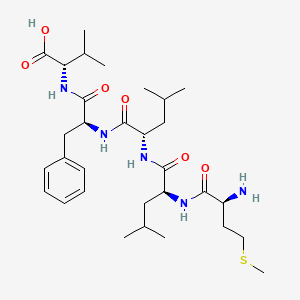
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
